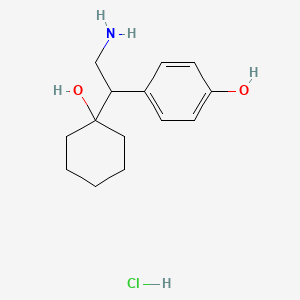

D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride

Übersicht

Beschreibung

D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride: is a metabolite of the antidepressant drug Venlafaxine. Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder, anxiety, and panic disorder. The compound is a derivative of phenylethylamine and is known to facilitate neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines such as serotonin and norepinephrine .

Vorbereitungsmethoden

The synthesis of D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride involves multiple steps, starting from the parent compound Venlafaxine. The primary synthetic route includes the demethylation of Venlafaxine to produce O-desmethylvenlafaxine, followed by further demethylation to yield N-desmethylvenlafaxine. The final step involves the removal of additional methyl groups to form this compound. Industrial production methods typically involve the use of cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, to catalyze these demethylation reactions .

Analyse Chemischer Reaktionen

D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield hydroxylated derivatives, while reduction may produce deoxygenated products .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride serves as a reference standard in analytical chemistry. It is essential for the identification and quantification of Venlafaxine metabolites in biological samples. This application is crucial for developing accurate assays used in pharmacokinetic studies and clinical trials, ensuring that therapeutic drug monitoring is precise and reliable .

Pharmacokinetics Studies

Research involving this compound has significantly advanced the understanding of pharmacokinetics —the study of how drugs move through the body. For example, population pharmacokinetic modeling has been employed to characterize the metabolic pathways of Venlafaxine and its metabolites, including this compound. These studies help identify factors affecting drug clearance and distribution, such as body weight, age, and renal function .

Clinical Pharmacology

In clinical settings, this compound is instrumental in evaluating the therapeutic potential of Venlafaxine. Understanding its pharmacological effects aids in optimizing dosing regimens for patients with major depressive disorder and anxiety disorders. Research indicates that variations in metabolic pathways can influence patient responses to treatment, making this compound vital for personalized medicine approaches .

Toxicology Research

This compound has also been studied in toxicological contexts. Case studies involving fatal overdoses have highlighted the importance of understanding the distribution and effects of Venlafaxine and its metabolites in overdose scenarios. Such research underscores the need for accurate toxicological assessments to inform clinical management strategies .

Pharmaceutical Development

In pharmaceutical manufacturing, this compound is used for quality control during the production of Venlafaxine formulations. Ensuring that products meet regulatory standards requires thorough testing for active ingredients and their metabolites, including this compound .

Case Study 1: Pharmacokinetic Modeling

A study conducted on healthy subjects demonstrated that both Venlafaxine and its active metabolite O-desmethylvenlafaxine showed significant first-pass metabolism, which was modeled using NONMEM software. The findings indicated that body weight and renal function were significant covariates affecting drug clearance, emphasizing the importance of individualized dosing strategies .

Case Study 2: Toxicological Analysis

In a documented case of venlafaxine poisoning, researchers performed detailed tissue distribution analyses to understand the pharmacokinetics involved in fatal outcomes. The study utilized gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levels of this compound alongside other metabolites, providing insights into the compound's behavior during toxicity .

Wirkmechanismus

The mechanism of action of D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride involves the inhibition of the reuptake of serotonin and norepinephrine at the presynaptic terminals. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The compound does not exhibit significant activity for muscarinic, histaminergic, or α-1 adrenergic receptors. The metabolism of Venlafaxine and its metabolites, including this compound, is primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4 .

Vergleich Mit ähnlichen Verbindungen

D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride is similar to other metabolites of Venlafaxine, such as:

O-desmethylvenlafaxine:

N-desmethylvenlafaxine: A lesser metabolite produced by the action of CYP3A4.

Venlafaxine: The parent compound, a selective serotonin and norepinephrine reuptake inhibitor.

The uniqueness of this compound lies in its specific metabolic pathway and its role in the overall pharmacokinetics and pharmacodynamics of Venlafaxine .

Biologische Aktivität

D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride is a significant metabolite of the antidepressant venlafaxine, primarily functioning as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C14H21NO2

- Molecular Weight : 235.32 g/mol

- CAS Number : 135308-76-8

Pharmacokinetics

This compound undergoes significant metabolic processes, primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The pharmacokinetic parameters of this compound are influenced by various factors, including age, sex, body weight, and renal function.

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Bioavailability (VEN) | 45% (extended-release) |

| Clearance (CL/F) | 83.7 L/h |

| Volume of Distribution (V/F) | 343 L |

| Protein Binding | 27% (VEN), 30% (ODV) |

The compound exhibits a complex pharmacokinetic profile due to its multiple metabolic pathways and interactions with other drugs.

This compound primarily acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system. This action enhances neurotransmission and contributes to its antidepressant effects. The compound's ability to modulate neurotransmitter levels makes it a focal point in research related to mood disorders.

Biological Activity and Therapeutic Implications

Research indicates that this compound may have several therapeutic implications:

- Antidepressant Effects : As a metabolite of venlafaxine, it retains antidepressant properties that can be beneficial in treating major depressive disorder (MDD).

- Anxiolytic Properties : The compound may also exhibit anxiolytic effects, making it relevant in treating anxiety disorders.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties that could be explored further in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity and pharmacokinetics of this compound:

- A study on breastfeeding women taking venlafaxine revealed significant plasma concentrations of both venlafaxine and its metabolites in breast milk, indicating potential exposure to infants .

- Another investigation highlighted the development of an LC-MS/MS method for simultaneous estimation of venlafaxine and its active metabolite O-desmethyl venlafaxine in rat plasma, demonstrating the compound's relevance in pharmacokinetic studies .

Eigenschaften

IUPAC Name |

4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14;/h4-7,13,16-17H,1-3,8-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNMZHKSKAPHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661918 | |

| Record name | 4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135308-76-8 | |

| Record name | Phenol, 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135308-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.